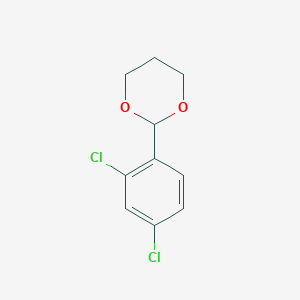![molecular formula C26H48O2 B14732772 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol CAS No. 6242-19-9](/img/structure/B14732772.png)
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is a complex organic compound with a unique structure. It belongs to the class of cholestanoids, which are derivatives of cholesterol. This compound is characterized by its intricate cyclopenta[a]naphthalene core, which is substituted with various alkyl and hydroxyl groups. It is not a naturally occurring metabolite and is typically synthesized for research purposes .
Méthodes De Préparation
The synthesis of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves multiple steps, starting from simpler organic molecules. The synthetic route generally includes:
Formation of the cyclopenta[a]naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of alkyl groups: Alkyl groups are introduced through alkylation reactions using reagents like alkyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Final modifications:
Analyse Des Réactions Chimiques
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cholestanoids.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism and related disorders.
Mécanisme D'action
The mechanism of action of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves its interaction with cell membranes and enzymes involved in cholesterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with enzymes like HMG-CoA reductase, influencing cholesterol synthesis and regulation .
Comparaison Avec Des Composés Similaires
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is unique due to its specific structure and functional groups. Similar compounds include:
Cholesterol: A naturally occurring sterol with a similar core structure but different functional groups.
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core but different side chains.
Ergosterol: A fungal sterol with a similar core structure but different double bonds and functional groups.
Propriétés
Numéro CAS |
6242-19-9 |
|---|---|
Formule moléculaire |
C26H48O2 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
6-(3-hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C26H48O2/c1-18(2)8-6-9-19(3)21-11-12-22-20-10-13-24(28)26(5,15-7-17-27)23(20)14-16-25(21,22)4/h18-24,27-28H,6-17H2,1-5H3 |
Clé InChI |
XZLIIZIUJOQWSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCCO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


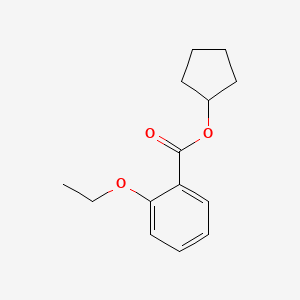

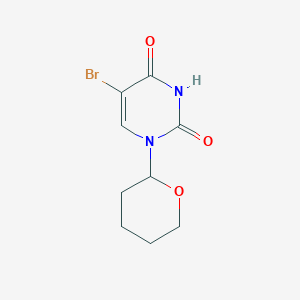

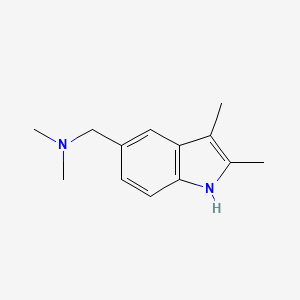
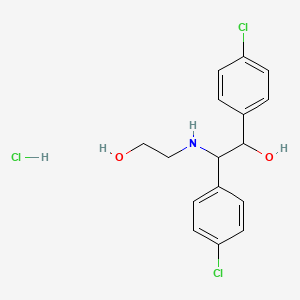
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

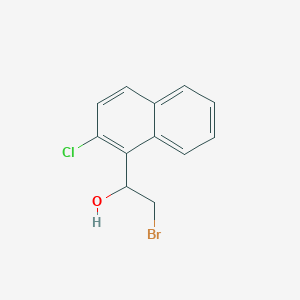
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
